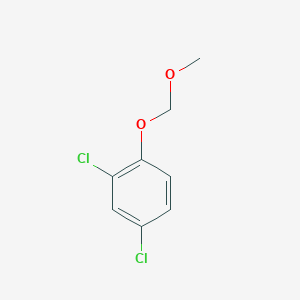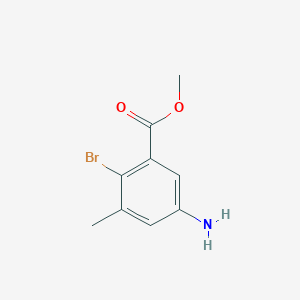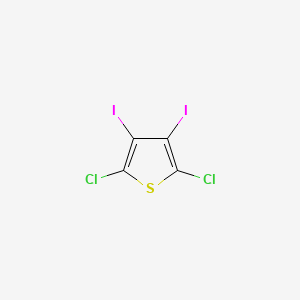
2-Chloro-5,6,7,8-tetrahydroquinoline 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5,6,7,8-tetrahydroquinoline 1-oxide is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities. This compound is characterized by the presence of a chlorine atom at the second position and an oxide group at the first position of the tetrahydroquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,6,7,8-tetrahydroquinoline 1-oxide typically involves the chlorination of 5,6,7,8-tetrahydroquinoline followed by oxidation. One common method is the reaction of 5,6,7,8-tetrahydroquinoline with thionyl chloride to introduce the chlorine atom at the second position. The resulting 2-chloro-5,6,7,8-tetrahydroquinoline is then oxidized using hydrogen peroxide or a similar oxidizing agent to form the 1-oxide derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and oxidation processes. These processes are typically carried out in controlled environments to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5,6,7,8-tetrahydroquinoline 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the oxide group back to the parent quinoline derivative.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: 2-Chloro-5,6,7,8-tetrahydroquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5,6,7,8-tetrahydroquinoline 1-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5,6,7,8-tetrahydroquinoline 1-oxide involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5,6,7,8-tetrahydroquinoline: Lacks the oxide group, making it less reactive in certain oxidation reactions.
5,6,7,8-Tetrahydroquinoline: Lacks both the chlorine and oxide groups, resulting in different chemical and biological properties.
Quinoline N-oxides: Similar in structure but with different substitution patterns, leading to varied biological activities.
Uniqueness
2-Chloro-5,6,7,8-tetrahydroquinoline 1-oxide is unique due to the presence of both the chlorine atom and the oxide group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H10ClNO |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
2-chloro-1-oxido-5,6,7,8-tetrahydroquinolin-1-ium |
InChI |
InChI=1S/C9H10ClNO/c10-9-6-5-7-3-1-2-4-8(7)11(9)12/h5-6H,1-4H2 |
InChI Key |
KVKDGPSXQDPOPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=[N+]2[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![sodium;(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12099230.png)



![2-[2-(4-Amino-4-carboxy-butyrylamino)-2-(carboxymethyl-carbamoyl)-ethylsulfanyl]-succinic acid](/img/structure/B12099262.png)
![N-[(2,4-dimethylphenyl)methyl]cyclopentanamine](/img/structure/B12099277.png)

